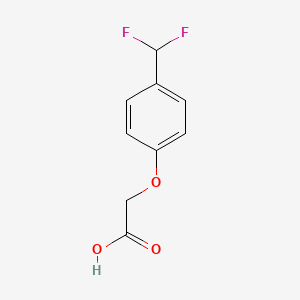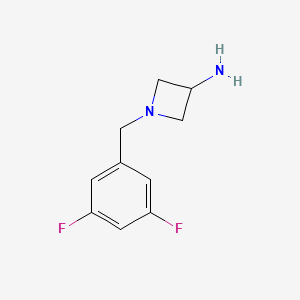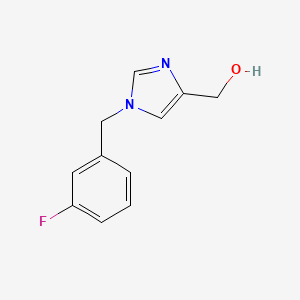
(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol
説明
The compound “(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “3-Fluorobenzyl alcohol” and “1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” have been synthesized . The synthesis of these compounds often involves the reaction of a fluorobenzyl halide with an appropriate nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazole ring and the fluorobenzyl group could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, “3-Fluorobenzyl alcohol” has a density of 1.1600g/mL, a boiling point of 104°C to 105°C, and a refractive index of 1.5080 to 1.511 .
科学的研究の応用
Synthesis and Potential Applications
Antimicrobial Activity : A study by Maheta et al. (2012) explored the synthesis of novel imidazole derivatives, demonstrating potential antimicrobial activity. This research indicates the significance of imidazole compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Fluorescent Probes : Zheng Wen-yao (2012) synthesized a compound with strong fluorescence properties, highlighting the application of imidazole derivatives in creating fluorescent probes for zinc ions, which can be pivotal in biological imaging and sensing applications (Zheng, 2012).
PET Imaging : Research by Iwata et al. (2000) involved the synthesis of a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies, showcasing the use of imidazole derivatives in developing radioligands for brain imaging (Iwata et al., 2000).
Homogeneous Catalysis : A study by Donthireddy et al. (2020) reported the development of efficient ruthenium(II)-based catalysts incorporating imidazole ligands for C-N bond-forming reactions. This work underscores the utility of imidazole compounds in catalyzing organic transformations, contributing to the synthesis of complex organic molecules (Donthireddy, Illam, & Rit, 2020).
Corrosion Inhibition : Costa et al. (2021) investigated imidazole derivatives for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums, providing insights into the application of these compounds in protecting metal surfaces (Costa et al., 2021).
特性
IUPAC Name |
[1-[(3-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHBZBUAVZRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




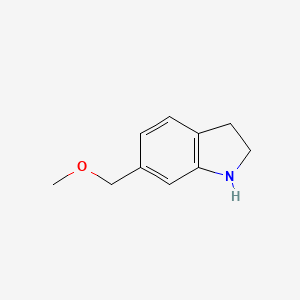
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

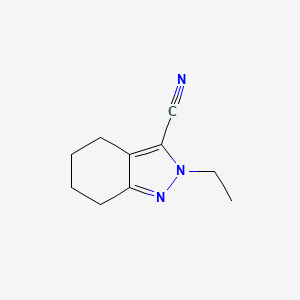
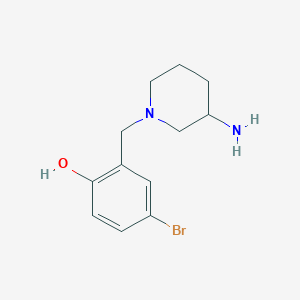
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)

amine](/img/structure/B1474698.png)
